

An In-depth Technical Guide to 1,2-Octanedithiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Octanedithiol*

Cat. No.: *B13792572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanedithiol is an organosulfur compound featuring two thiol functional groups on adjacent carbon atoms of an eight-carbon chain. As a vicinal dithiol, its chemical behavior is largely dictated by the proximity of the two sulfur atoms, which allows for unique reactivity, including the formation of stable cyclic structures upon oxidation and strong chelation to metal centers. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **1,2-Octanedithiol**, with a focus on data relevant to research and development.

Chemical Structure and Properties

The structure of **1,2-Octanedithiol** consists of an octane backbone with thiol (-SH) groups substituted at the first and second carbon positions. The IUPAC name for this compound is octane-1,2-dithiol.

Molecular Structure

- Molecular Formula: C₈H₁₆S₂
- SMILES: CCCCCC(CS)S

- InChI Key: GBGFSXCJKDCHKQ-UHFFFAOYSA-N

The presence of two nucleophilic thiol groups in a vicinal arrangement is the key structural feature that governs the reactivity of this molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1,2-Octanedithiol**.

Property	Value	Source
Molecular Weight	178.4 g/mol	--INVALID-LINK--
XLogP3-AA	3.7	--INVALID-LINK--
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	6	--INVALID-LINK--
Exact Mass	178.08499292 Da	--INVALID-LINK--
Monoisotopic Mass	178.08499292 Da	--INVALID-LINK--
Topological Polar Surface Area	2 Å ²	--INVALID-LINK--
Heavy Atom Count	10	--INVALID-LINK--

Experimental Protocols

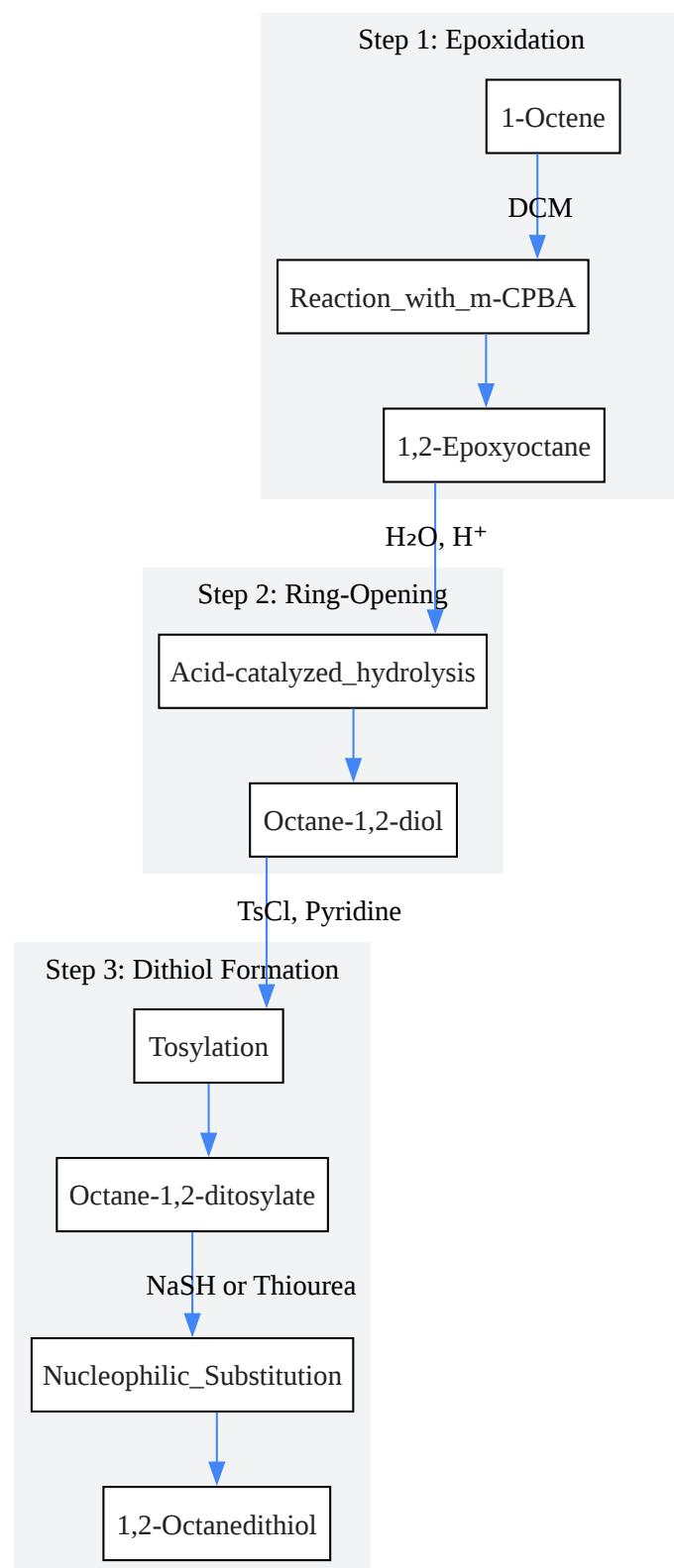
While specific literature detailing the synthesis of **1,2-Octanedithiol** is not readily available, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions. The following protocol outlines a potential pathway starting from 1-octene.

Proposed Synthesis of 1,2-Octanedithiol from 1-Octene

This proposed synthesis involves a three-step process: epoxidation of the alkene, ring-opening of the epoxide to form a diol, and subsequent conversion of the diol to the dithiol.

Step 1: Epoxidation of 1-Octene to 1,2-Epoxyoctane

- Dissolve 1-octene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyoctane.

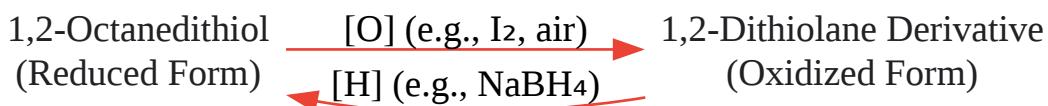

Step 2: Ring-Opening of 1,2-Epoxyoctane to Octane-1,2-diol

- Dissolve the crude 1,2-epoxyoctane in a mixture of an organic solvent (e.g., acetone) and water.
- Add a catalytic amount of acid (e.g., sulfuric acid).
- Heat the mixture to reflux and stir for several hours, monitoring by TLC.
- After completion, neutralize the acid with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain octane-1,2-diol.

Step 3: Conversion of Octane-1,2-diol to **1,2-Octanedithiol**

This step can be achieved via a two-step process involving the formation of a di-tosylate followed by nucleophilic substitution with a thiolating agent.

- Dissolve octane-1,2-diol in pyridine and cool in an ice bath.
- Slowly add tosyl chloride and stir the reaction mixture at low temperature for several hours.
- Pour the reaction mixture into ice-water and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute HCl, water, and brine.
- Dry and concentrate to yield the di-tosylate.
- Dissolve the di-tosylate in a suitable solvent and react with a sulfur nucleophile, such as sodium thiomethoxide or thiourea followed by hydrolysis, to displace the tosylate groups and form the dithiol.
- Purify the final product by distillation or chromatography.


[Click to download full resolution via product page](#)**Proposed synthetic workflow for 1,2-Octanedithiol.**

Chemical Reactivity

The reactivity of **1,2-Octanedithiol** is dominated by the two thiol groups. Key reactions include oxidation, formation of thioacetals, and coordination to metals.

Oxidation to Cyclic Disulfide

Vicinal dithiols are readily oxidized to form cyclic disulfides.^[1] This reaction can be accomplished using mild oxidizing agents such as iodine or even air. The formation of a stable five-membered 1,2-dithiolane ring is a key characteristic of this class of compounds. This reversible redox chemistry is central to the biological activity of molecules like lipoic acid.^[2]

[Click to download full resolution via product page](#)

Redox interconversion of **1,2-Octanedithiol**.

Formation of Thioacetals

Like other thiols, **1,2-Octanedithiol** can react with aldehydes and ketones to form cyclic thioacetals, which are useful as protecting groups in organic synthesis.

Coordination Chemistry

The sulfur atoms in **1,2-Octanedithiol** are soft Lewis bases and can act as excellent ligands for soft metal ions.^[3] This property allows for the formation of stable coordination complexes and metal-organic frameworks (MOFs).^[4] The chelate effect, arising from the bidentate nature of the ligand, contributes to the stability of these complexes.

Potential Applications

While specific applications of **1,2-Octanedithiol** are not extensively documented, its chemical properties suggest potential uses in several areas of interest to researchers and drug development professionals.

Materials Science

- Self-Assembled Monolayers (SAMs): Dithiols are known to form self-assembled monolayers on gold and other noble metal surfaces.^[5] These organized molecular layers can be used to modify surface properties for applications in electronics, sensors, and biocompatible coatings.
- Metal-Organic Frameworks (MOFs): As a dithiol ligand, **1,2-Octanedithiol** can be used as a building block for the synthesis of MOFs.^[4] These porous materials have potential applications in gas storage, separation, and catalysis.

Drug Development and Biological Research

The vicinal dithiol moiety is present in the reduced form of alpha-lipoic acid (dihydrolipoic acid), a compound with known antioxidant properties that is used in the treatment of diabetic neuropathy and other conditions.^{[6][7]} The therapeutic action of lipoic acid is attributed to its ability to quench free radicals, chelate metals, and regenerate other antioxidants.^[6]

While **1,2-Octanedithiol** itself has not been extensively studied for its biological activity, its structural similarity to the active form of lipoic acid suggests that it could serve as a scaffold for the design of novel antioxidant compounds. The long alkyl chain would confer lipophilicity, potentially influencing its distribution and activity in biological systems. Further research into **1,2-octanedithiol** and its derivatives could explore their potential as therapeutic agents, particularly in diseases associated with oxidative stress.^{[6][7]}

Safety and Handling

1,2-Octanedithiol should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Thiols are known for their strong, unpleasant odors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Epoxide synthesis by ring closure [organic-chemistry.org]
- 3. idc-online.com [idc-online.com]
- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Lipoic acid - biological activity and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Octanedithiol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13792572#1-2-octanedithiol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com